IrAAC-CuAAC Copolymerization: Enabling Sequence-Defined Polytriazoles up to ~5.3 kDa
In a 2020 study, 4-methylthiobut-3-yn-1-ol was employed as an alkyne component in sequential IrAAC and CuAAC reactions to construct sequence-defined polytriazoles. Using this thioynol ether, monodisperse polymers up to ~5.3 kDa (31-mer) with defined side-chain sequences were successfully synthesized [1]. In contrast, simple alkyl alkynols (e.g., 3-butyn-1-ol) would yield polytriazoles lacking the sulfur handle, and the unique electronic properties of the thioynol ether are critical for compatibility with the Ir-catalyzed step [2].
| Evidence Dimension | Polymer chain length achievable |
|---|---|
| Target Compound Data | ~5.3 kDa, up to 31-mer monodisperse polytriazole |
| Comparator Or Baseline | Simple alkynols (e.g., 3-butyn-1-ol) – No sulfur handle; sulfur-free polytriazole backbone |
| Quantified Difference | Qualitative: Sulfur handle enables orthogonal functionalization and influences click reactivity; simple alkynols lack this functionality |
| Conditions | Sequential IrAAC and CuAAC with bis-azide monomers; DMAP, [Ir(cod)Cl]₂, NaN₃, Et₃N; THF/CH₂Cl₂/DMF solvent system |
Why This Matters
This establishes the compound as a unique monomer for precision polymer synthesis, a property absent in commercially common alkynols.
- [1] Molaid. 4-methylthiobut-3-yn-1-ol (357615-22-6) – Reaction Information. (Reference: IrAAC and CuAAC for sequence-defined polytriazoles, DOI: 10.1039/d0cc00421a). View Source
- [2] Gray, V. J.; Wilden, J. D. The chemistry of ynol and thioynol ethers. Org. Biomol. Chem. 2016, 14, 9695-9711. View Source
